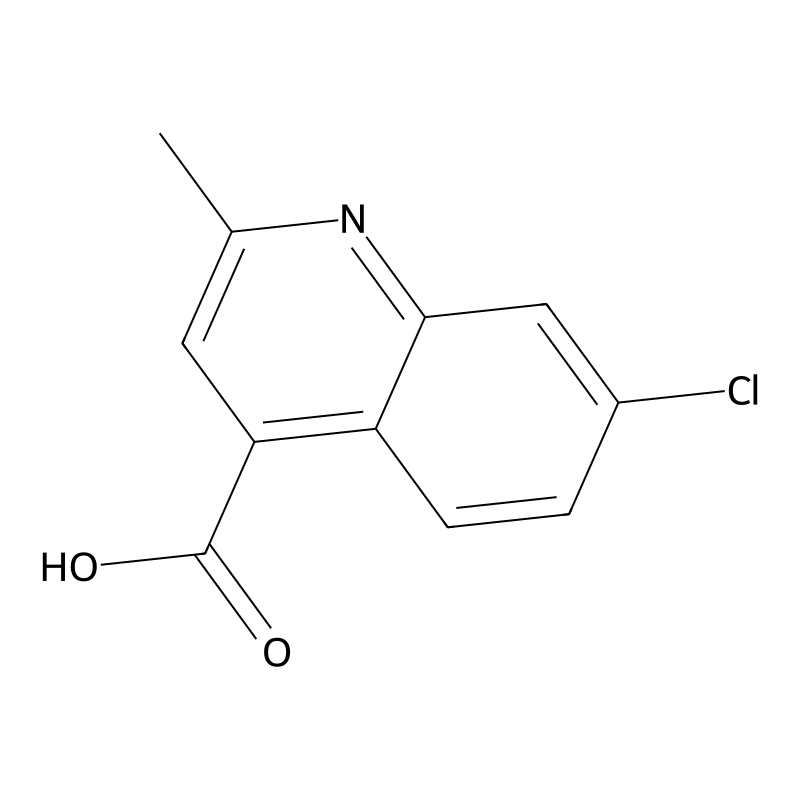

7-Chloro-2-methylquinoline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

The quinoline core structure is present in many existing antibiotics. The chlorine and methyl substituents on 7-Cl-2-Me-QCA could influence its antimicrobial properties, making it a candidate for further investigation and development of novel antibiotics [].

Ligand Design

Carboxylic acids can act as functional groups for binding to other molecules. 7-Cl-2-Me-QCA could potentially be used as a building block in the design of ligands for specific biological targets, such as enzymes or receptors [].

Material Science

Organic acids with aromatic rings like 7-Cl-2-Me-QCA can be used in the development of new materials with interesting properties. For instance, they may be useful in the creation of functional polymers or organic semiconductors [].

7-Chloro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol. It features a quinoline ring structure, which is notable for its diverse biological activities. The compound is generally available in solid form and has a purity of approximately 95% .

The chemical reactivity of 7-Chloro-2-methylquinoline-4-carboxylic acid includes:

- Acid-Base Reactions: The carboxylic acid group can participate in proton transfer reactions.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under certain conditions, leading to various derivatives.

- Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.

Synthesis of 7-Chloro-2-methylquinoline-4-carboxylic acid typically involves:

- Starting Materials: Common precursors include substituted anilines and carboxylic acids.

- Reagents: Chlorinating agents such as thionyl chloride may be used to introduce the chlorine atom.

- Reactions: A typical synthetic route may involve cyclization reactions to form the quinoline structure followed by functional group modifications to introduce the carboxylic acid.

The applications of 7-Chloro-2-methylquinoline-4-carboxylic acid are varied:

- Pharmaceuticals: Its potential as an antimalarial agent makes it relevant in drug development.

- Research: It serves as a valuable intermediate in the synthesis of other biologically active compounds.

- Chemical Probes: The compound can be utilized in biochemical assays to study enzyme activity or cellular processes.

Interaction studies involving 7-Chloro-2-methylquinoline-4-carboxylic acid have focused on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. For instance:

- Protein-Ligand Interactions: Research may involve screening for binding interactions with proteins related to disease pathways.

Several compounds share structural similarities with 7-Chloro-2-methylquinoline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 7-Chloroquinoline | C9H6ClN | Known for its antibacterial properties |

| 2-Methylquinoline | C10H9N | Exhibits neuroprotective effects |

| 8-Hydroxyquinoline | C9H7NO | Known for its chelation properties |

| 6-Chloro-2-methylquinoline | C10H8ClN | Similar antimicrobial activity |

Uniqueness

What sets 7-Chloro-2-methylquinoline-4-carboxylic acid apart from these similar compounds is its specific combination of chlorine and carboxylic acid functionalities along with its demonstrated efficacy against Plasmodium falciparum. This unique profile may contribute to its potential use in developing targeted therapies for malaria.

7-Chloro-2-methylquinoline-4-carboxylic acid (CAS 59666-15-8) emerged as a structurally unique quinoline derivative during the late 20th century, building upon foundational work in heterocyclic chemistry. Its synthesis traces back to adaptations of classical quinoline-forming reactions, such as the Pfitzinger reaction, which was first reported in 1885. The compound gained prominence in the 1990s as researchers explored chloroquinoline analogs for antimalarial applications. Early studies focused on modifying the quinoline core to enhance bioavailability and target specificity, with the introduction of chlorine and methyl groups at strategic positions to optimize electronic and steric properties.

Significance in Heterocyclic Chemistry

As a chlorinated quinoline bearing both methyl and carboxylic acid substituents, this compound exemplifies the versatility of quinoline scaffolds in drug design. The chlorine atom at position 7 enhances electrophilic character, while the methyl group at position 2 introduces steric effects that influence π-stacking interactions. The carboxylic acid moiety at position 4 enables salt formation and hydrogen bonding, making it a critical pharmacophoric element in metal-chelating applications. These features have established it as a model system for studying structure-activity relationships in medicinal chemistry.

Position within Quinoline Derivative Research

Within the quinoline family, 7-chloro-2-methylquinoline-4-carboxylic acid occupies a niche between antimalarial chloroquine analogs and anticancer quinolines. Its structural hybridity bridges the gap between simple halogenated quinolines and complex polycyclic derivatives. Recent studies highlight its role as a precursor in synthesizing fused heterocycles, such as pyrroloquinolinones and naphthyridines, which exhibit enhanced biological activity.

Molecular Structure and Nomenclature

International Union of Pure and Applied Chemistry and Common Names

The compound 7-Chloro-2-methylquinoline-4-carboxylic acid is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 7-chloro-2-methyl-4-quinolinecarboxylic acid [1] [2] [3]. The International Union of Pure and Applied Chemistry naming convention follows the standard quinoline numbering system, where the nitrogen atom in the pyridine ring is designated as position 1, and subsequent carbon atoms are numbered sequentially around the bicyclic system [1] [2]. The systematic name accurately reflects the substitution pattern with a chlorine atom at position 7, a methyl group at position 2, and a carboxylic acid functional group at position 4 of the quinoline core structure [1] [3].

The common name for this compound remains consistent with the systematic nomenclature: 7-Chloro-2-methylquinoline-4-carboxylic acid [1] [2] [4]. Alternative nomenclature variations found in the literature include 7-chloro-2-methyl-quinoline-4-carboxylic acid and 7-chloro-2-methyl-4-quinolinecarboxylic acid, which represent different formatting conventions of the same chemical entity [4] [5]. The consistent use of positional descriptors in both systematic and common naming systems ensures unambiguous identification of this specific quinoline derivative [1] [2].

Chemical Registry Numbers and Identifiers

The primary Chemical Abstracts Service registry number for 7-Chloro-2-methylquinoline-4-carboxylic acid is 59666-15-8 [1] [2] [4]. This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation [1] [4]. The Molecular Design Limited Cambridge Crystallographic Data Centre number is documented as MFCD00454150 [2] [3] [5], providing additional structural reference information for crystallographic and computational studies.

The International Chemical Identifier string for this compound is InChI=1S/C11H8ClNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) [1] [2] [6]. The corresponding International Chemical Identifier Key is WOONUCDWZWZHGF-UHFFFAOYSA-N [1] [2] [6], which provides a fixed-length hash representation of the molecular structure. The Simplified Molecular Input Line Entry System notation is represented as CC1=CC(C(O)=O)C2=CC=C(Cl)C=C2N=1 [1] [6], offering a linear string representation suitable for computational processing and database searches.

Molecular Formula and Weight Analysis

The molecular formula of 7-Chloro-2-methylquinoline-4-carboxylic acid is C₁₁H₈ClNO₂ [1] [2] [4]. This formula indicates the presence of eleven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure [1] [4]. The systematic arrangement of these atoms forms the characteristic quinoline bicyclic framework with the specified substituents at defined positions.

The molecular weight of the compound is 221.64 grams per mole [1] [2] [4]. The exact mass, calculated from isotopic masses, is 221.024 atomic mass units [4] [6]. This molecular weight places the compound within the typical range for substituted quinoline derivatives and reflects the cumulative atomic contributions from the quinoline core structure, chlorine substitution, methyl group, and carboxylic acid functionality [1] [4]. The precise molecular weight determination is essential for analytical characterization, synthesis planning, and computational modeling applications.

Structural Features and Bonding

Quinoline Core Framework

The quinoline core framework represents a bicyclic heterocyclic system consisting of a benzene ring fused to a pyridine ring at the alpha-beta positions [7] [8] [9]. This fundamental structural motif forms a planar, conjugated 10-π electron aromatic system that exhibits characteristic properties of both benzene and pyridine components [7] [10]. The quinoline framework demonstrates a weak tertiary base character due to the nitrogen atom in the pyridine ring, forming salts with acids and participating in both electrophilic and nucleophilic substitution reactions [8] [9] [11].

The aromatic nature of the quinoline system results from the delocalization of π electrons across both rings, creating a stable conjugated system [8] [9]. The benzene ring portion typically undergoes electrophilic substitution reactions under vigorous conditions, with substitution occurring preferentially at the 5 and 8 positions [9]. The pyridine ring portion exhibits nucleophilic substitution reactivity, particularly at the 2 and 4 positions when the 2 position is blocked [9]. This dual reactivity pattern provides multiple sites for chemical modification and functional group introduction.

The geometric parameters of the quinoline core involve specific bond lengths and angles that reflect the aromatic character and ring fusion geometry [10] [12]. The carbon-carbon bonds within the aromatic rings exhibit typical aromatic bond lengths of approximately 1.39-1.42 Ångströms, while the carbon-nitrogen bond in the pyridine ring shows a slightly shorter length due to the electronegativity difference [10]. The planarity of the system is maintained by sp² hybridization of all ring carbon atoms and the nitrogen atom [8].

Functional Group Configuration

The functional group configuration of 7-Chloro-2-methylquinoline-4-carboxylic acid encompasses three distinct substituents attached to the quinoline core framework [1] [2]. The chlorine atom at position 7 represents a halogen substituent that significantly influences the electronic properties of the aromatic system [1] [4]. The chlorine substitution introduces electron-withdrawing effects through inductive mechanisms, affecting the reactivity and stability of the overall molecular structure [9].

The methyl group at position 2 serves as an electron-donating alkyl substituent that partially counteracts the electron-withdrawing effects of the chlorine atom [1] [4]. This methyl substitution provides steric bulk and hyperconjugation effects that influence the molecular conformation and reactivity patterns [8]. The positioning of the methyl group at the 2 position, adjacent to the nitrogen atom, creates specific steric and electronic interactions that affect the basicity of the quinoline nitrogen [9].

The carboxylic acid functional group at position 4 represents the most significant polar substituent in the molecular structure [1] [13]. This group introduces hydrogen bonding capability through both the carbonyl oxygen and the hydroxyl hydrogen atoms [14]. The carboxylic acid functionality can exist in various protonation states depending on the chemical environment, potentially forming zwitterionic structures under specific conditions [14] [15]. The electron-withdrawing nature of the carboxyl group further modulates the electronic distribution within the quinoline system [13].

Comparative Analysis with Related Derivatives

Comparative structural analysis reveals significant differences between 7-Chloro-2-methylquinoline-4-carboxylic acid and its positional isomers [16] [4]. The isomer 4-Chloro-2-methylquinoline-7-carboxylic acid, with Chemical Abstracts Service number 1150618-20-4, maintains the same molecular formula C₁₁H₈ClNO₂ but exhibits different substitution patterns [16]. This positional variation results in altered electronic distribution and potentially different chemical reactivity profiles [16].

The parent compound 7-Chloro-2-methylquinoline, lacking the carboxylic acid group, demonstrates a molecular formula of C₁₀H₈ClN with a correspondingly lower molecular weight of 177.63 grams per mole [17]. This structural comparison highlights the significant impact of the carboxylic acid functionality on molecular properties, including hydrogen bonding capacity, solubility characteristics, and acid-base behavior [17] [13]. The absence of the carboxyl group eliminates the potential for zwitterionic character and significantly reduces the polar surface area of the molecule [17].

Quinoline-4-carboxylic acid serves as another important reference compound, containing the carboxyl functionality at position 4 but lacking both the chlorine and methyl substituents [13] [14]. This comparison demonstrates the cumulative effects of multiple substituents on the quinoline framework [13]. The systematic addition of substituents progressively modifies the electronic properties, steric environment, and intermolecular interaction patterns of the quinoline core structure [13] [14].

Stereochemical Properties

The stereochemical analysis of 7-Chloro-2-methylquinoline-4-carboxylic acid reveals minimal conformational complexity due to the rigid planar nature of the quinoline aromatic system [12] [18]. The bicyclic aromatic framework restricts rotational freedom around the ring bonds, maintaining a fixed spatial arrangement of the carbon and nitrogen atoms within the heterocyclic structure [12]. The planarity of the quinoline system is preserved by the sp² hybridization state of all ring atoms and the resonance stabilization of the aromatic π electron system [8] [12].

The carboxylic acid functional group at position 4 introduces the primary source of conformational variability through rotation around the carbon-carbon bond connecting the carboxyl group to the quinoline ring [13] [14]. This rotation can adopt different conformations depending on intramolecular interactions, crystal packing forces, and hydrogen bonding patterns [14]. The preferred conformation typically positions the carboxyl group to minimize steric interactions while maximizing potential hydrogen bonding opportunities [14] [15].

The methyl group at position 2 exhibits restricted rotation due to its proximity to the quinoline nitrogen atom [8]. The steric interaction between the methyl hydrogen atoms and the nitrogen lone pair influences the preferred orientation of the methyl group [8] [9]. This interaction can affect the basicity of the quinoline nitrogen and contribute to the overall molecular dipole moment [9]. The chlorine atom at position 7 maintains a fixed position within the aromatic framework, contributing to the overall molecular polarity through its electronegativity [4].

Crystal Structure Analysis

Crystal structure investigations of quinoline derivatives reveal characteristic hydrogen bonding patterns and intermolecular interaction networks [19] [14] [15]. The carboxylic acid functionality in quinoline-4-carboxylic acid derivatives typically participates in extensive hydrogen bonding schemes involving both donor and acceptor interactions [14] [15]. These hydrogen bonds can include carboxyl oxygen-hydrogen interactions, nitrogen-hydrogen interactions, and water-mediated hydrogen bonding in hydrated crystal forms [14] [15].

The crystal packing arrangements of substituted quinoline carboxylic acids demonstrate the influence of both aromatic π-π stacking interactions and hydrogen bonding networks [19] [15]. The planar quinoline rings facilitate face-to-face or edge-to-face aromatic stacking interactions that contribute to crystal stability [19]. The combination of hydrogen bonding and π-π interactions creates three-dimensional supramolecular architectures with specific geometric arrangements [15].

Single crystal X-ray diffraction studies of related quinoline derivatives reveal typical bond lengths and angles consistent with aromatic character [18] [19] [20]. The quinoline ring systems maintain planarity with root mean square deviations typically less than 0.01 Ångströms [18]. Dihedral angles between substituent groups and the quinoline plane provide insights into steric interactions and preferred conformations [18] [19]. These crystallographic parameters serve as essential benchmarks for computational modeling and structure-activity relationship studies [12] [18].